molecular formula C17H21NO5 B2442206 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione CAS No. 858765-63-6

1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione

Cat. No.: B2442206
CAS No.: 858765-63-6
M. Wt: 319.357
InChI Key: QJPOLHYFCZTYBZ-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione” is a type of isoquinoline . Isoquinolines are a class of organic compounds that are structurally similar to quinoline .


Synthesis Analysis

The synthesis of this compound could involve the reaction of cotarnine with indole derivatives . Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl group . The exact molecular formula is C17H25NO4 .

Scientific Research Applications

Prodrug Development and Drug Release Mechanisms

An area of application includes the development of prodrug systems capable of selectively releasing active drugs in hypoxic tissues, such as those found in cancer and rheumatoid arthritis. A study by Ferrer, Naughton, and Threadgill (2003) developed an improved preparation method for a related compound and explored its potential as a reductively triggered prodrug through Mitsunobu coupling, demonstrating a mechanism for the targeted release of drugs in specific pathological conditions Ferrer, Naughton, & Threadgill, 2003.

Structural and Chemical Analysis

Another application is in the structural and chemical analysis of compounds with similar frameworks. Krasnov, Kartsev, and Khrustalev (2002) conducted reactions with derivatives of cotarnine, a compound with a similar molecular structure, to explore its chemical behavior and potential applications in synthesizing new compounds. Their work included X-ray diffraction analysis, providing insights into the structural aspects of these compounds Krasnov, Kartsev, & Khrustalev, 2002.

Tubulin Polymerization Inhibition for Anticancer Activity

Research by Gastpar, Goldbrunner, Marko, and von Angerer (1998) explored the essential structural elements in the 12-formyl-5,6-dihydroindolo[2, 1-a]isoquinoline system required for inhibiting tubulin polymerization, a key mechanism in certain anticancer therapies. They discovered that modifications in the aromatic rings and nitrogen of the basic structure significantly affected cytostatic activity and microtubule assembly disruption Gastpar, Goldbrunner, Marko, & von Angerer, 1998.

Practical Synthesis and Molecular Structure Analysis

Studies on the practical synthesis of related compounds, like cotarnine, highlight the broader application in synthetic chemistry and the development of efficient production methods for compounds with complex structures. Shirasaka, Takuma, Shimpuku, and Imaki (1990) demonstrated an efficient synthesis method for cotarnine, emphasizing the importance of such compounds in medicinal chemistry and drug development Shirasaka, Takuma, Shimpuku, & Imaki, 1990.

Properties

IUPAC Name

1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-10(19)6-12(20)8-13-15-11(4-5-18(13)2)7-14-16(17(15)21-3)23-9-22-14/h7,13H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPOLHYFCZTYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CC1C2=C(C3=C(C=C2CCN1C)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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